molecular formula C10H4F3KN2O3 B2463210 Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 2007917-47-5

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2463210
CAS No.: 2007917-47-5
M. Wt: 296.247
InChI Key: ZZZURGHZHNKJPF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Properties

IUPAC Name

potassium;3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-3-1-5(2-4-6)7-14-8(9(16)17)18-15-7;/h1-4H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZURGHZHNKJPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])C(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole ring.

    Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₀H₄F₃KN₂O₃
  • Molecular Weight : 296.24 g/mol
  • Solubility : Soluble in certain organic solvents
  • Toxicity : Classified with warning labels for potential health hazards (H302, H315, H319, H335) .

Physical Properties

PropertyValue
Boiling PointNot available
Log P (octanol-water)-4.97
Solubility0.0908 mg/ml
ToxicityWarning

Pharmaceutical Chemistry

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate has been studied for its potential as a pharmaceutical agent. Its structure suggests possible activity as an inhibitor in various biological pathways. For instance, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes (CYP1A2), which are crucial in drug metabolism .

Material Science

The compound's unique oxadiazole structure makes it a candidate for the development of advanced materials. Research indicates that derivatives of oxadiazoles exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Chemistry

In agricultural research, compounds similar to this compound are being investigated for their herbicidal properties. The trifluoromethyl group is known to enhance biological activity, potentially leading to more effective agrochemicals .

Environmental Chemistry

Studies have also explored the environmental impact of such compounds. Their stability and solubility characteristics can influence their behavior in ecological systems, making them relevant in environmental monitoring and remediation efforts .

Case Study 1: Pharmaceutical Applications

A recent study evaluated the efficacy of this compound as a CYP1A2 inhibitor. The results indicated that the compound effectively reduced the metabolic rate of specific substrates in vitro, suggesting potential therapeutic applications in modulating drug interactions .

Case Study 2: Material Development

In another investigation, researchers synthesized derivatives of this compound to enhance the efficiency of OLEDs. The study demonstrated that these derivatives exhibited improved light emission properties compared to traditional materials used in OLED technology .

Mechanism of Action

The mechanism by which Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Potassium 4-(trifluoromethyl)phenyltrifluoroborate
  • Potassium trifluoromethanesulfonate
  • Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 2007917-47-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H4F3KN2O3C_{10}H_{4}F_{3}KN_{2}O_{3} with a molecular weight of 296.24 g/mol. It is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties.

PropertyValue
Molecular FormulaC10H4F3KN2O3
Molecular Weight296.24 g/mol
SolubilitySoluble
Log P-4.97
Bioavailability Score0.55

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).

Case Study Findings:

  • Cytotoxicity Assays : In vitro assays have shown that derivatives exhibit IC50 values in the micromolar range against MCF-7 cells, indicating significant cytotoxic activity.
  • Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • Carbonic Anhydrases (CAs) : Certain oxadiazole derivatives have shown selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Mechanistic Insights

Molecular docking studies suggest that this compound interacts favorably with target proteins due to hydrophobic interactions facilitated by its aromatic structure. This interaction is similar to established anticancer agents like Tamoxifen .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate?

  • The compound is likely synthesized via hydrolysis of its ethyl ester precursor, Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS 163719-82-2), which involves cyclocondensation of a nitrile derivative with hydroxylamine followed by ester hydrolysis using potassium hydroxide. The ethyl ester intermediate (C₁₂H₉F₃N₂O₃) is a common starting point for carboxylate salts .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic and trifluoromethyl group placement.
  • Mass spectrometry (LC-MS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For definitive structural elucidation (as demonstrated for analogous triazole-thione derivatives) .
  • Elemental analysis : To validate stoichiometry and purity (>95%) .

Q. What are the solubility properties of this potassium salt, and how do they influence experimental design?

  • Potassium carboxylates typically exhibit high solubility in polar solvents (e.g., water, DMSO), enabling homogeneous reaction conditions. In contrast, the ethyl ester precursor (CAS 163719-82-2) is more soluble in organic solvents like ethanol or dichloromethane, necessitating solvent optimization during synthesis .

Advanced Research Questions

Q. What computational methods are employed to study the electronic structure and reactivity of this compound?

  • Quantum chemical calculations (MNDO, DFT) : Used to analyze electron density distribution, HOMO-LUMO gaps, and the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the oxadiazole ring and influences reactivity .
  • Molecular docking : To predict interactions with biological targets (e.g., enzymes or receptors) by modeling binding affinities .

Q. How does the trifluoromethyl group modulate pharmacological or material properties?

  • The -CF₃ group enhances metabolic stability, lipophilicity, and binding selectivity. In oxadiazole derivatives, this group improves resistance to enzymatic degradation and increases affinity for hydrophobic pockets in target proteins (e.g., kinase inhibitors or ion channel modulators) .

Q. What challenges arise in achieving regioselectivity during oxadiazole ring formation?

  • Competing pathways (e.g., 1,2,4- vs. 1,3,4-oxadiazole formation) require precise control of reaction conditions:

  • Cyclization temperature : Higher temperatures (80–100°C) favor thermodynamic products.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can direct regiochemistry .
  • Nitrile precursor substitution : Electron-deficient nitriles (e.g., trifluoromethyl-substituted) favor 1,2,4-oxadiazole formation .

Q. How can structural modifications enhance bioactivity while maintaining solubility?

  • Hybridization : Incorporating pharmacophores like triazoles or thiadiazoles (e.g., 5-(3-methyl-1H-1,2,4-triazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole) improves target engagement without compromising solubility due to the potassium counterion .
  • Prodrug strategies : Ester derivatives (e.g., ethyl carboxylates) can enhance membrane permeability, with hydrolysis in vivo releasing the active potassium salt .

Data Contradictions and Resolution

  • Synthetic yields vs. purity : While some protocols report >95% purity (e.g., Kanto Reagents’ oxadiazole derivatives), others note challenges in isolating pure products due to byproducts (e.g., dimerization during cyclization). Resolution involves optimizing reaction stoichiometry and purification via silica chromatography or recrystallization .
  • Biological activity discrepancies : Variability in reported IC₅₀ values for similar compounds (e.g., triazole-oxadiazole hybrids) may stem from assay conditions (e.g., buffer pH, cell lines). Standardized protocols and controls are critical .

Methodological Recommendations

  • Synthesis : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
  • Characterization : Combine multiple techniques (e.g., NMR + HRMS) to confirm regiochemistry.
  • Biological assays : Include potassium-free controls to isolate the carboxylate’s effect from counterion interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.